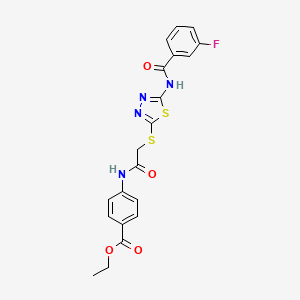
4-(2-((5-(3-フルオロベンゾイルアミド)-1,3,4-チアゾール-2-イル)チオ)アセトアミド)安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of aromatic, amide, and thiadiazole groups
科学的研究の応用
Chemistry
In chemistry, Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the thiadiazole ring and the fluorobenzamido group is particularly significant, as these moieties are known to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of 3-fluorobenzamido intermediate: This step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with ammonia to yield 3-fluorobenzamide.
Synthesis of 1,3,4-thiadiazole ring: The 3-fluorobenzamide is then reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-thiadiazole ring.
Thioether formation: The thiadiazole intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as sodium hydride to form the thioether linkage.
Final coupling: The resulting compound is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the amide linkages, potentially yielding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
作用機序
The mechanism of action of Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The fluorobenzamido group can enhance binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-(3-fluorobenzamido)benzoate
- Ethyl 4-(2-(5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)benzoate
- Ethyl 4-(2-(5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 4-(2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the specific combination of the fluorobenzamido group and the thiadiazole ring. This combination enhances its biological activity and makes it a valuable compound for research and industrial applications. The presence of the ethyl ester group also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
特性
IUPAC Name |
ethyl 4-[[2-[[5-[(3-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNIJYSWUBGMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2594512.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2594517.png)

![4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID](/img/structure/B2594522.png)
![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)
